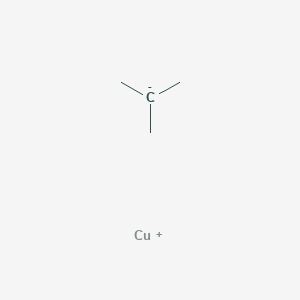
copper(1+);2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylpropane can be synthesized through organometallic coupling reactions. One common method involves the reaction of an alkyllithium reagent with copper(I) iodide to form a lithium dialkylcopper reagent, which then reacts with an alkyl halide to produce the desired organocopper compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to its elemental form or to copper(0).
Substitution: This compound can participate in nucleophilic substitution reactions, where the copper center acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce various organocopper derivatives.
Scientific Research Applications
Copper(1+);2-methylpropane has several scientific research applications:
Biology: The compound’s reactivity with biological molecules is of interest for studying enzyme mechanisms and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which copper(1+);2-methylpropane exerts its effects involves the copper center acting as a nucleophile in substitution reactions. The copper atom undergoes a series of electron transfers, facilitating the formation of new chemical bonds . In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Copper(1+);2-chloropropane
- Copper(1+);2-bromopropane
- Copper(1+);2-iodopropane
Uniqueness
Copper(1+);2-methylpropane is unique due to its specific structure and reactivityFor instance, the presence of the methyl group in 2-methylpropane can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Properties
CAS No. |
56583-96-1 |
|---|---|
Molecular Formula |
C4H9Cu |
Molecular Weight |
120.66 g/mol |
IUPAC Name |
copper(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.Cu/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI Key |
WJBVTSPTBQMOBM-UHFFFAOYSA-N |
Canonical SMILES |
C[C-](C)C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


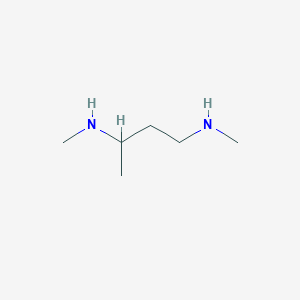

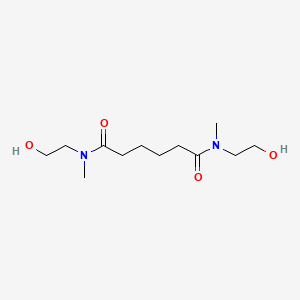
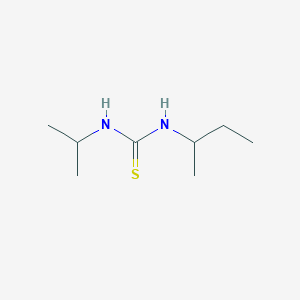
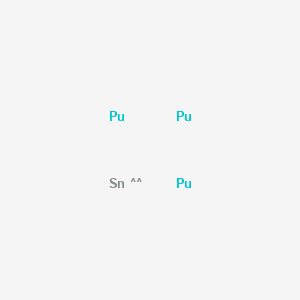
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

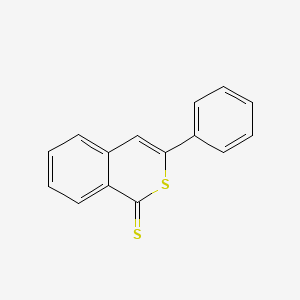
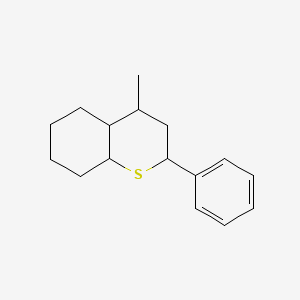
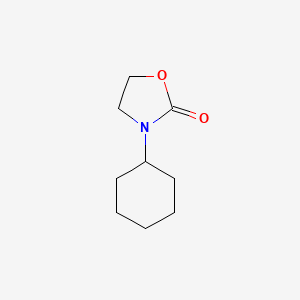

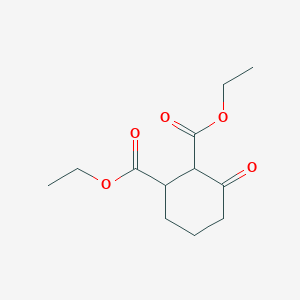
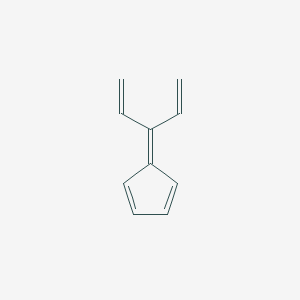
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
